![molecular formula C10H11N7O B14393689 (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one CAS No. 88104-55-6](/img/structure/B14393689.png)
(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidinone ring, followed by the introduction of the phenyl and tetrazolyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one: Unique due to its specific azetidinone ring structure and the presence of both phenyl and tetrazolyl groups.
Other Azetidinones: Compounds with similar ring structures but different substituents, which may exhibit different biological activities and properties.
Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their diverse pharmacological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88104-55-6 |
|---|---|
Molekularformel |
C10H11N7O |
Molekulargewicht |
245.24 g/mol |
IUPAC-Name |
(3S)-3-amino-1-[N-(2H-tetrazol-5-yl)anilino]azetidin-2-one |
InChI |
InChI=1S/C10H11N7O/c11-8-6-16(9(8)18)17(10-12-14-15-13-10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13,14,15)/t8-/m0/s1 |
InChI-Schlüssel |
FJOLZHZQUXKMNL-QMMMGPOBSA-N |
Isomerische SMILES |
C1[C@@H](C(=O)N1N(C2=CC=CC=C2)C3=NNN=N3)N |
Kanonische SMILES |
C1C(C(=O)N1N(C2=CC=CC=C2)C3=NNN=N3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


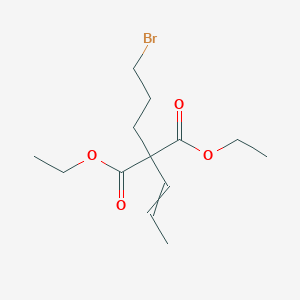
![8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione](/img/structure/B14393615.png)
![3-Chloro-5-methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14393631.png)
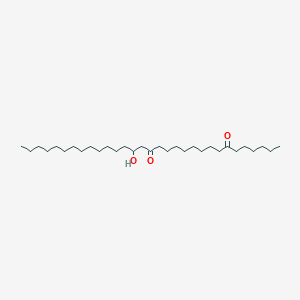
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

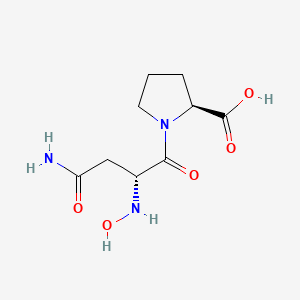

![5-Hydroxy-2',6'-dimethoxy-4'-methyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393675.png)
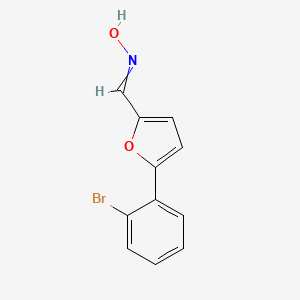

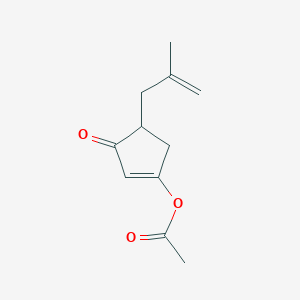
![1a-(4-Methylpent-4-en-1-yl)-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14393713.png)
